1-Benzyl-7-ethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate
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Overview
Description
1-Benzyl-7-ethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate is a heterocyclic compound that belongs to the class of triazolopyridazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-7-ethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl hydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-7-ethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridazines, which can have different pharmacological properties .
Scientific Research Applications
1-Benzyl-7-ethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-7-ethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-7-ethyl-6-methyl-8-oxo-5,8-dihydro-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-Triazolo[1,5-a]pyridine
Uniqueness
1-Benzyl-7-ethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to other triazolopyridazines .
Properties
IUPAC Name |
1-benzyl-7-ethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-1-ium-8-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-3-13-11(2)17-19-10-16-18(15(19)14(13)20)9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTFIAMWGUCIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=[N+](N=CN2N=C1C)CC3=CC=CC=C3)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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